molecular formula C20H19NO3S B11700633 Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-[(naphthalen-1-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B11700633
M. Wt: 353.4 g/mol
InChI Key: FNLBACXTUDNJOM-UHFFFAOYSA-N
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Description

ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a thiophene ring substituted with ethyl, dimethyl, and naphthalene-1-amido groups, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation reaction of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or dimethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4,5-DIMETHYL-2-(NAPHTHALENE-1-AMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-4-24-20(23)17-12(2)13(3)25-19(17)21-18(22)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,4H2,1-3H3,(H,21,22)

InChI Key

FNLBACXTUDNJOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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